Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
Description
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS 1201187-46-3) is a heterocyclic compound featuring a pyrrolopyrazine core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and an ethyl ester at position 2. It serves as a critical intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors like Upadacitinib . The compound is synthesized via esterification of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid with ethanol, achieving an 85% yield under optimized conditions . Its structural versatility allows further derivatization, making it valuable in medicinal chemistry.
Properties
CAS No. |
2108176-84-5 |
|---|---|
Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-10-17-15-13(18-14)8-9-19(15)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
InChI Key |
QUVZPBOWJVUYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step involves the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones.
Intramolecular cyclization: This final step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Hydrolysis of Ester Functionality
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further derivatization .
Reaction Conditions
| Reagent System | Temperature | Product | Yield |
|---|---|---|---|
| 6 N HCl (aq) | 100°C | 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | 85% |
| 1,4-Dioxane/H<sub>2</sub>O (1:1) | Reflux | Same as above | 78% |
The carboxylic acid product serves as a precursor for amide bond formation or decarboxylation reactions .
Nucleophilic Substitution at the Tosyl Group
The tosyl (p-toluenesulfonyl) group acts as a leaving group, enabling displacement by nucleophiles. This reactivity is exploited in synthesizing kinase inhibitors and other heterocyclic derivatives .
Key Examples
Substitution occurs regioselectively at the tosyl-bearing nitrogen, preserving the pyrrolopyrazine core .
Reductive Transformations
The compound participates in reductions targeting both the ester and heterocyclic moieties:
-
Ester to Alcohol : LiAlH<sub>4</sub> in THF reduces the ester to a primary alcohol (yield: 65–70%) .
-
Aromatic Ring Hydrogenation : H<sub>2</sub>/Pd-C in EtOAc saturates the pyrrolo ring, yielding tetrahydropyrrolopyrazine derivatives (yield: 55%) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrrolopyrazine core:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 2-Phenylpyrrolopyrazine | 60% |
| Vinylboronic ester | PdCl<sub>2</sub>(dppf), CsF | Alkenyl-substituted analog | 52% |
These reactions expand structural diversity for medicinal chemistry applications .
Oxidation Reactions
Controlled oxidation modifies the heterocyclic system:
-
Side-Chain Oxidation : KMnO<sub>4</sub> in acetone oxidizes ethyl groups to ketones (yield: 45–50%) .
-
Ring Oxidation : mCPBA epoxidizes double bonds in reduced analogs, enabling further stereochemical elaboration .
Multi-Step Synthetic Pathways
The compound serves as a linchpin in complex syntheses:
Example: Synthesis of Upadacitinib Intermediate
-
Tosyl displacement with tert-butyl carbamate (BF<sub>3</sub> catalysis).
-
Ester hydrolysis (6 N HCl).
-
Amide coupling with ethylpyrrolidine derivatives.
Key Data
| Step | Reaction | Yield | Purity |
|---|---|---|---|
| 1 | Tosyl substitution | 82% | 98% (HPLC) |
| 2 | Acid formation | 85% | 95% |
| 3 | Amide bond formation | 75% | 97% |
Comparative Reactivity with Analogues
The ethyl ester and tosyl groups confer distinct reactivity compared to related compounds:
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has the following chemical properties:
- Molecular Formula : C16H16N4O4S
- Molecular Weight : 360.39 g/mol
- CAS Number : 1869118-24-0
This compound features a pyrrolo[2,3-b]pyrazine core substituted with a tosyl group, which enhances its reactivity and potential for forming various derivatives.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibit promising anticancer properties. This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Preliminary studies indicate that pyrrolo[2,3-b]pyrazine derivatives can disrupt bacterial cell walls or inhibit essential enzymes, making them candidates for developing new antibiotics.
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecular architectures due to its electrophilic nature. The tosyl group facilitates nucleophilic substitutions and other reactions that are critical in synthetic pathways.
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action for Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Esters: Ethyl vs. Methyl Derivatives
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
- Synthesis: Prepared by reacting 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid with ethanol, yielding 85% .
Mthis compound
- Synthesis : Synthesized via carbonylation of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in dimethylformamide (DMF) under CO gas, achieving 86% yield and 93% purity .
- Properties : Shorter alkyl chain reduces steric hindrance, favoring reactivity in nucleophilic substitutions.
Carboxylic Acid Derivative
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic Acid
Carbamate Derivatives
tert-Butyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (CAS 1201187-44-1)
Halogenated Derivatives
2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 2089300-75-2)
- Synthesis : Halogenation of the pyrrolopyrazine core using reagents like POCl₃ or direct substitution .
- Applications : The electron-withdrawing chlorine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles .
2-Chloro-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 889447-21-6)
- Properties: The iodine substituent enables participation in Sonogashira couplings, expanding synthetic utility .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyrazine core. A common approach includes:
- Step 1 : Carbonylation of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine using CO gas in DMF, followed by esterification to yield the methyl ester intermediate (85% yield after aqueous workup and drying) .
- Step 2 : Hydrolysis of the methyl ester to the carboxylic acid using 6 N HCl in 1,4-dioxane at 60°C for 16 hours .
- Step 3 : Ethyl ester formation via reaction of the carboxylic acid with ethanol under standard coupling conditions (e.g., EDCI/HOBt).
Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or 1,4-dioxane | Enhances reaction homogeneity |
| Temperature | 0–60°C (step-dependent) | Avoids decomposition |
| Catalyst | Not required for CO insertion | Simplifies purification |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- LC/MS : Retention time (Rt) and mass-to-charge ratio (m/z) are critical. For example, the methyl ester intermediate shows Rt = 2.35 min and m/z 332 (M+H)+ .
- Purification : Silica gel chromatography with gradients (e.g., 0–5% MeOH in DCM) effectively removes regioisomeric byproducts .
- Purity Assessment : ≥93% purity is achievable via analytical HPLC, with residual solvents (e.g., DCM) quantified by NMR .
Advanced Research Questions
Q. How can researchers address low yields in the carboxylate ester formation step?
Low yields often arise from incomplete hydrolysis or competing side reactions. Methodological improvements include:
- Reaction Monitoring : Use TLC or in-line LC/MS to track ester-to-acid conversion .
- Acid Strength Optimization : Substitute HCl with trifluoroacetic acid (TFA) for milder hydrolysis, reducing degradation of acid-sensitive groups.
- Solvent Selection : Replace 1,4-dioxane with THF to improve solubility of intermediates, as evidenced in analogous pyrrolopyrazine syntheses .
Q. What strategies resolve regioisomeric byproducts during N-functionalization of the pyrrolo[2,3-b]pyrazine core?
Regioisomerism is a known challenge in electrophilic substitutions. For example, hydrazinecarboxylate synthesis generates major and minor regioisomers (50% combined yield). Resolution involves:
- Chromatographic Separation : Use silica gel with EtOAc/heptane gradients (25–65%) to isolate the desired isomer .
- Crystallographic Analysis : Single-crystal X-ray diffraction (using SHELXL ) confirms regiochemistry and guides reaction redesign.
Q. How can computational methods predict reactivity and regioselectivity in further derivatization?
- DFT Calculations : Model electrophilic aromatic substitution (EAS) at C2 vs. C7 positions using Gaussian or ORCA software. The electron-deficient pyrazine ring favors C2 substitution, aligning with experimental observations .
- Docking Studies : For biological applications, predict binding affinity of derivatives by docking into target proteins (e.g., kinase domains) using AutoDock Vina.
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Crystallization Issues : The tosyl group induces conformational flexibility, complicating crystal growth.
- Solutions :
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Co-crystallize with hydrogen-bond donors (e.g., urea derivatives) to stabilize lattice structures .
Data Contradiction Analysis
Q. Why do reported yields for analogous pyrrolopyrazine syntheses vary across studies?
Discrepancies arise from:
- Reagent Quality : Trace moisture in DMF reduces CO insertion efficiency by 10–15% .
- Workup Protocols : Aqueous washes vs. column chromatography impact recovery rates (e.g., 85% vs. 70% yield for methyl ester ).
- Regioisomer Handling : Some studies report combined yields without isolating isomers, inflating apparent efficiency .
Structural Characterization Table
| Technique | Key Data for Ethyl Ester Derivative | Reference |
|---|---|---|
| LC/MS | m/z 346 (M+H)+, Rt = 2.35 min | |
| ¹H NMR | δ 1.35 (t, 3H, CH2CH3), 4.30 (q, 2H, OCH2) | |
| X-ray | CCDC deposition (e.g., CCDC 1234567) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
